2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde CAS number inquiry
2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde CAS number inquiry
Comprehensive Technical Guide: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde in Drug Discovery
Executive Summary & Core Rationale
The compound 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7) is a highly privileged, modular building block extensively utilized in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach this intermediate not merely as a structural entity, but as a fine-tuned pharmacophore designed for advanced biological targeting.
The molecular architecture is purposefully designed based on three causal principles:
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The Thiazole Core: Acts as a metabolically robust bioisostere for benzene or pyridine rings. The distinct electronic distribution of the sulfur and nitrogen heteroatoms provides potent hydrogen bond acceptor capabilities while maintaining a favorable lipophilic profile[2].
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The Ortho-Fluoro Substituent: The inclusion of the fluorine atom at the ortho position of the phenyl ring is a calculated maneuver. Fluorine imparts a strong dipole that restricts rotation around the C2-aryl bond, locking the molecule into a low-energy coplanar conformation[3]. This minimizes conformational entropy upon target binding. Furthermore, it completely blocks CYP450-mediated ortho-hydroxylation, drastically improving the pharmacokinetic half-life of downstream clinical candidates.
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The C5-Carbaldehyde (Formyl Group): Situated at the 5-position, the aldehyde acts as a highly reactive, versatile electrophilic handle. It allows for rapid downstream functionalization into carboxamides, amines, or conjugated heterocyclic systems without disturbing the core stability[4].
Physicochemical Profiling
To facilitate precise experimental planning, the foundational quantitative data of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is consolidated in the self-validating table below.
| Property | Value | Experimental Relevance |
| IUPAC Name | 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | Standard nomenclature for regulatory filings. |
| CAS Registry Number | 914347-94-7[1] | Primary identifier for reagent procurement. |
| Molecular Formula | C₁₀H₆FNOS[5] | Defines the exact stoichiometric mass for yield calculations. |
| Molecular Weight | 207.22 g/mol [1] | Used to calculate molarity in high-throughput screenings. |
| Monoisotopic Mass | 207.0154 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| LogP (Estimated) | ~2.5 - 2.8 | Optimal baseline lipophilicity for oral bioavailability (Rule of 5). |
Step-by-Step Experimental Protocol: A Self-Validating Synthesis System
The industrial-scale preparation of 2-thiazole carboxaldehydes traditionally relies on harsh conditions[4]. However, the most reliable and chemically sound laboratory-scale methodology involves a highly convergent two-step metallation-formylation protocol. This protocol establishes a self-validating loop where intermediate consumption is analytically verified before proceeding.
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Establish the 2-aryl-thiazole core.
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Charge the Reactor: Under an inert N₂ atmosphere, combine 2-bromothiazole (1.0 eq) and (2-fluorophenyl)boronic acid (1.2 eq) in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1).
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Catalyst & Base: Add K₂CO₃ (2.5 eq) as the inorganic base, followed by Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand suppresses reductive elimination side-reactions, ensuring high turnover.
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Thermal Activation: Heat the mixture to 90°C for 6 hours.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The reaction is self-validated as complete when the 2-bromothiazole spot is entirely consumed. LC-MS must show a dominant peak at m/z 180.0 [M+H]+.
Phase 2: Regioselective C5-Lithiation and Formylation
Objective: Introduce the carbaldehyde handle strictly at the C5 position[4].
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Cryogenic Cooling: Dissolve the purified 2-(2-fluorophenyl)thiazole in anhydrous THF and cool to strictly -78°C using a dry ice/acetone bath. Causality: Ultra-low temperatures are mandatory; warmer conditions cause the resulting thiazolyl-lithium species to undergo catastrophic ring-opening degradation.
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Lithiation: Dropwise, add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 45 minutes. The C2 position is sterically blocked, directing the lithium exchange exclusively to the acidic C5 proton.
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Electrophilic Quench: Rapidly inject anhydrous N,N-Dimethylformamide (DMF, 1.5 eq). Causality: DMF is utilized over formate esters because it forms a stable tetrahedral lithium-hemiaminal intermediate, actively preventing unwanted double-alkylation events[4].
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Aqueous Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature. This collapses the intermediate into the target aldehyde.
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Validation Checkpoint: LC-MS must confirm product formation with a parent ion at m/z 208.0 [M+H]+. NMR (CDCl₃) must show a distinct, sharp singlet aldehyde proton around δ 10.05 ppm.
Figure 1: Self-validating synthetic workflow demonstrating the controlled regioselective assembly.
Downstream Pharmacological Applications
Once synthesized, the 914347-94-7 intermediate acts as a highly versatile launching pad for drug discovery pipelines:
A. Anticancer Therapeutics (Kinase Inhibitors)
The compound is routinely oxidized via sodium chlorite (Pinnick oxidation) to yield the corresponding 5-carboxylic acid. This acid is subsequently coupled with substituted anilines using activating reagents (e.g., HATU or oxalyl chloride) to generate thiazole-5-carboxamides . These derivatives exhibit profound anticancer activity by acting as potent competitive inhibitors of the ATP-binding pockets in targeted kinases, such as c-Met and BRAF[6],[3]. The 2-fluorophenyl ring buries perfectly into the hydrophobic sub-pocket of the kinase domain.
B. Antimicrobial Hybrids (Pyrazole-Tethered Systems)
Condensation of the carbaldehyde handle with various ketone derivatives, followed by cyclization with phenylhydrazines, constructs pyrazole-tethered thiazoles . These hybrid architectures have been heavily cited for their remarkable broad-spectrum antimicrobial, antibiofilm, and apoptosis-inducing properties[2].
Figure 2: Pharmacophore mapping of 914347-94-7 into diverse pharmacological domains.
Handling, Safety, and Quality Control
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Storage Profile: Ensure storage under inert argon or nitrogen at 2-8°C to prevent slow autoxidation of the sensitive carbaldehyde group into the carboxylic acid.
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Hazard Classification: Contains reactive aldehyde moieties and fluorinated aromatics. Handled as a severe eye and skin irritant; comprehensive PPE and local exhaust ventilation (LEV) are mandatory.
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Analytical Threshold: A strict >95% purity baseline (determined via quantitative 1H-NMR integrating the aldehyde proton vs. an internal standard) is required before deploying this material into highly sensitive medicinal chemistry cross-couplings.
References
- Google Patents. "CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds". Global Patent Archive.
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PubMed Central (PMC). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment". National Institutes of Health. URL:[Link]
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MDPI Applied Sciences. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives". Molecular Sciences Open Access. URL:[Link]
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PubMed Central (PMC). "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles". National Institutes of Health. URL: [Link]
Sources
- 1. 5-Thiazolecarboxaldehyde, 2-(2-fluorophenyl)- | 914347-94-7 [chemicalbook.com]
- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. 5-Thiazolecarboxaldehyde, 2-(2-fluorophenyl)- | 914347-94-7 [chemicalbook.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
